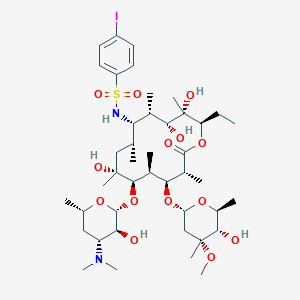
N-(4-Iodobenzenesulfonyl)erythromycylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Iodobenzenesulfonyl)erythromycylamine is a compound that combines the properties of erythromycin, a well-known antibiotic, with a sulfonyl group attached to an iodobenzene ring. This modification can potentially enhance the compound’s biological activity and stability, making it a subject of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Iodobenzenesulfonyl)erythromycylamine typically involves the reaction of erythromycin with 4-iodobenzenesulfonyl chloride. The process can be summarized as follows:
Starting Materials: Erythromycin and 4-iodobenzenesulfonyl chloride.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like chloroform or dichloromethane are commonly used.
Procedure: Erythromycin is dissolved in the chosen solvent, and 4-iodobenzenesulfonyl chloride is added dropwise. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
N-(4-Iodobenzenesulfonyl)erythromycylamine can undergo various chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can participate in oxidation-reduction reactions, potentially altering the compound’s biological activity.
Hydrolysis: The compound can hydrolyze under acidic or basic conditions, leading to the breakdown of the sulfonyl group.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or thiourea can be used in substitution reactions, typically in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed.
Hydrolysis: Acidic or basic aqueous solutions are used for hydrolysis reactions.
Major Products Formed
Substitution: Products depend on the nucleophile used; for example, replacing the iodo group with an amine would yield an amine-substituted product.
Oxidation: Oxidation of the sulfonyl group can lead to sulfone derivatives.
Hydrolysis: Hydrolysis typically results in the formation of erythromycin and 4-iodobenzenesulfonic acid.
科学研究应用
N-(4-Iodobenzenesulfonyl)erythromycylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial properties, leveraging the antibiotic nature of erythromycin.
Medicine: Investigated for its potential use in developing new antibiotics with enhanced efficacy and stability.
作用机制
The mechanism of action of N-(4-Iodobenzenesulfonyl)erythromycylamine is primarily based on the antibiotic properties of erythromycin. Erythromycin inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the translocation of peptides. The addition of the 4-iodobenzenesulfonyl group may enhance this activity by increasing the compound’s stability and affinity for the bacterial ribosome.
相似化合物的比较
Similar Compounds
4-Iodobenzenesulfonyl chloride: A precursor in the synthesis of N-(4-Iodobenzenesulfonyl)erythromycylamine.
Erythromycin: The parent compound, widely used as an antibiotic.
Sulfonyl Chlorides: A class of compounds with similar reactivity, used in various chemical syntheses.
Uniqueness
This compound is unique due to its combination of erythromycin’s antibiotic properties with the chemical reactivity of the 4-iodobenzenesulfonyl group. This dual functionality can potentially lead to enhanced biological activity and stability, making it a valuable compound for further research and development.
属性
CAS 编号 |
61066-19-1 |
|---|---|
分子式 |
C43H73IN2O14S |
分子量 |
1001.0 g/mol |
IUPAC 名称 |
N-[(2R,3S,4R,5S,6S,7R,9R,10R,11S,12S,13R)-10-[(2R,3S,4R,6S)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,9-trihydroxy-12-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-14-oxo-oxacyclotetradec-6-yl]-4-iodobenzenesulfonamide |
InChI |
InChI=1S/C43H73IN2O14S/c1-14-31-43(10,52)36(48)24(4)33(45-61(53,54)29-17-15-28(44)16-18-29)22(2)20-41(8,51)38(60-40-34(47)30(46(11)12)19-23(3)56-40)25(5)35(26(6)39(50)58-31)59-32-21-42(9,55-13)37(49)27(7)57-32/h15-18,22-27,30-38,40,45,47-49,51-52H,14,19-21H2,1-13H3/t22-,23+,24+,25+,26-,27+,30-,31-,32+,33+,34+,35+,36-,37+,38-,40-,41-,42-,43-/m1/s1 |
InChI 键 |
ZRMKMCJWCZIQSC-CMAYOOJISA-N |
手性 SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H]([C@H]([C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@@H]3[C@H]([C@@H](C[C@@H](O3)C)N(C)C)O)(C)O)C)NS(=O)(=O)C4=CC=C(C=C4)I)C)O)(C)O |
规范 SMILES |
CCC1C(C(C(C(C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)NS(=O)(=O)C4=CC=C(C=C4)I)C)O)(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


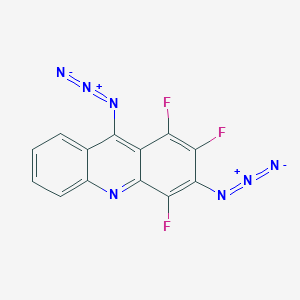
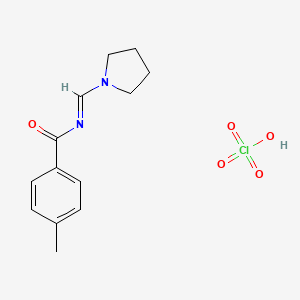
![N-[(2,4,6-trimethylphenyl)methyl]heptan-2-amine;hydrochloride](/img/structure/B14607321.png)
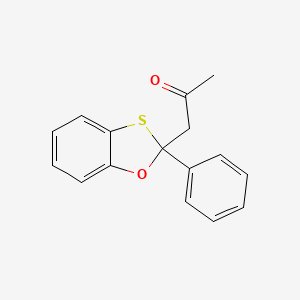
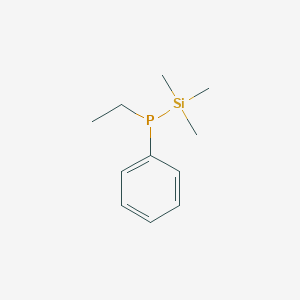

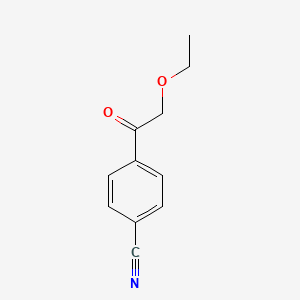
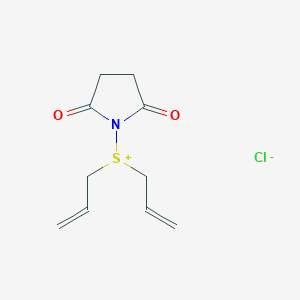
![4-[Di(prop-2-en-1-yl)amino]-3,5-dimethylphenyl ethylcarbamate](/img/structure/B14607359.png)
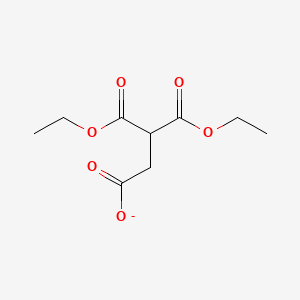
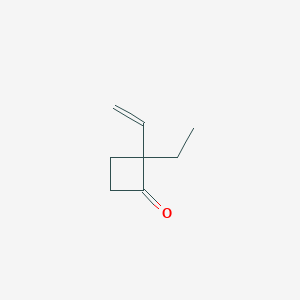
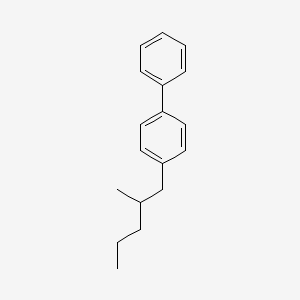
![7-Azabicyclo[4.1.0]hepta-2,4-diene](/img/structure/B14607375.png)
![2-Methoxy-4-[2-(propylamino)propyl]phenol](/img/structure/B14607382.png)
